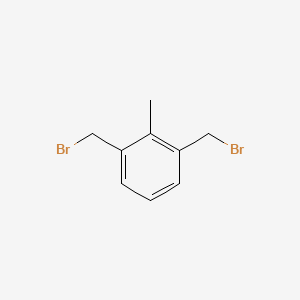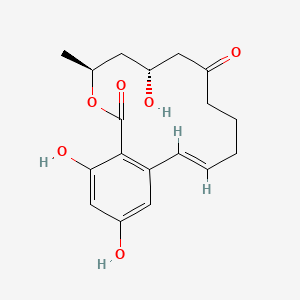
8'-Hydroxyzearalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-Hydroxyzearalenone is a mycotoxin produced by certain species of the Fusarium fungus, particularly Fusarium roseum . It is a derivative of zearalenone, a well-known estrogenic compound. 8’-Hydroxyzearalenone has been studied for its potential effects on various biological systems and its role as a contaminant in agricultural products.
Méthodes De Préparation
8’-Hydroxyzearalenone can be synthesized through microbial biotransformation. Fusarium roseum isolates cultured on grain sorghum or cracked yellow field corn produce this compound The synthetic route involves the cultivation of Fusarium species under controlled conditions, allowing the fungus to metabolize substrates and produce 8’-Hydroxyzearalenone
Analyse Des Réactions Chimiques
8’-Hydroxyzearalenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohol derivatives .
Applications De Recherche Scientifique
8’-Hydroxyzearalenone has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their derivatives.
Biology: Researchers investigate its effects on cellular processes and its potential as a biomarker for fungal contamination.
Medicine: Studies explore its estrogenic activity and potential impacts on reproductive health.
Industry: It serves as a reference standard for detecting and quantifying mycotoxin contamination in agricultural products
Mécanisme D'action
The mechanism of action of 8’-Hydroxyzearalenone involves its interaction with estrogen receptors. It mimics the activity of natural estrogens, binding to estrogen receptors and modulating gene expression. This interaction can lead to various physiological effects, including changes in reproductive tissues and hormone levels . The molecular targets and pathways involved include the estrogen receptor signaling pathway and downstream gene regulation mechanisms.
Comparaison Avec Des Composés Similaires
Similar compounds include zearalenone, zearalenol, and 8’-epi-hydroxyzearalenone . Compared to these compounds, 8’-Hydroxyzearalenone has unique structural features, such as the hydroxyl group at the 8’ position, which may influence its biological activity and interactions with receptors. Its nonestrogenic nature distinguishes it from other estrogenic mycotoxins .
Propriétés
Numéro CAS |
40785-64-6 |
|---|---|
Formule moléculaire |
C18H22O6 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(4S,6R,12E)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C18H22O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h3,5,8,10-11,14,20-22H,2,4,6-7,9H2,1H3/b5-3+/t11-,14+/m0/s1 |
Clé InChI |
GJFPDPNMJOCHCT-IVDNPREJSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O |
SMILES canonique |
CC1CC(CC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


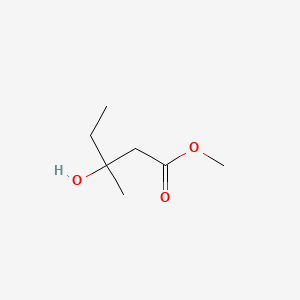

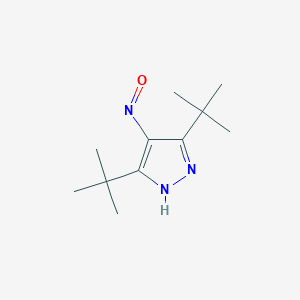
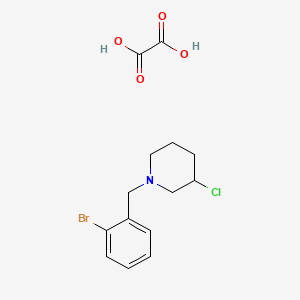
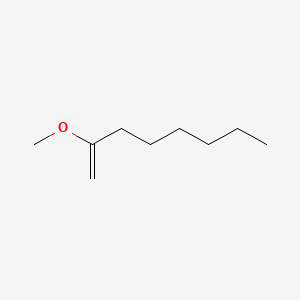

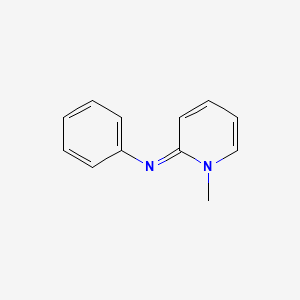
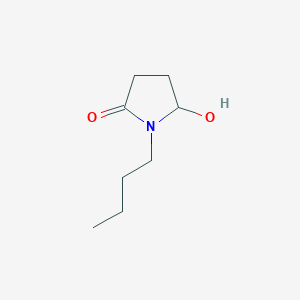
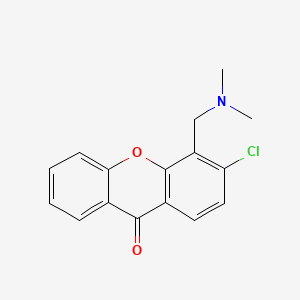
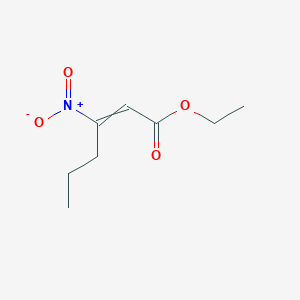
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
